m-Dioxane, 4-ethynyl-4,5-dimethyl- (6CI)
Description
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Properties
CAS No. |
101567-92-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.182 |
IUPAC Name |
4-ethynyl-4,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-8(3)7(2)5-9-6-10-8/h1,7H,5-6H2,2-3H3 |
InChI Key |
JFEITSCXRDAUDA-UHFFFAOYSA-N |
SMILES |
CC1COCOC1(C)C#C |
Synonyms |
m-Dioxane, 4-ethynyl-4,5-dimethyl- (6CI) |
Origin of Product |
United States |
Nomenclature and Stereochemical Foundation of 4 Ethynyl 4,5 Dimethyl 1,3 Dioxane
Systematic IUPAC Nomenclature and Historical Context of the 6CI Name
The name "m-Dioxane, 4-ethynyl-4,5-dimethyl- (6CI)" provides a historical snapshot of chemical nomenclature practices. The prefix "m-" for meta in "m-Dioxane" indicates a 1,3-relationship of the heteroatoms in a six-membered ring, which in modern nomenclature is explicitly defined as a 1,3-dioxane (B1201747) . libretexts.org The remainder of the name, "4-ethynyl-4,5-dimethyl-", specifies the substituents and their locants on this heterocyclic ring.
Based on the established rules of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 4-ethynyl-4,5-dimethyl-1,3-dioxane (B13830312) . scribd.comacs.orgorganic-chemistry.orgnih.govyoutube.com The numbering of the 1,3-dioxane ring begins at one of the oxygen atoms and proceeds through the carbon atom at position 2, to the other oxygen at position 3, and then around the remaining carbon atoms.
The "6CI" designation signifies that this name was indexed in the Chemical Abstracts 6th Collective Index, which covered the period of 1957-1961. wikibooks.orgcas.org During this era, chemical nomenclature was undergoing significant development, and while the name is descriptive, it is essential to translate it into the rigorously systematic IUPAC nomenclature for clarity and universal understanding. researchgate.netnih.gov The CAS Registry Number for the parent structure, 4,5-dimethyl-1,3-dioxane (B72678), is 1779-22-2, and it is known to exist as cis and trans isomers. cas.org
| Component | 6CI Name | Systematic IUPAC Name |
| Parent Ring | m-Dioxane | 1,3-Dioxane |
| Substituents | 4-ethynyl-4,5-dimethyl- | 4-ethynyl-4,5-dimethyl- |
| Full Name | m-Dioxane, 4-ethynyl-4,5-dimethyl- | 4-ethynyl-4,5-dimethyl-1,3-dioxane |
Stereochemical Descriptors and Considerations
The presence of substituents at the C4 and C5 positions of the 1,3-dioxane ring introduces chirality into the molecule, leading to the existence of multiple stereoisomers. The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane (B81311), to minimize steric strain. thieme-connect.de
The carbon atoms at positions 4 and 5 of the 4-ethynyl-4,5-dimethyl-1,3-dioxane molecule are both chiral centers.
C4 is a chiral center because it is bonded to four different groups: the oxygen atom at position 3, the carbon atom at position 5, a methyl group, and an ethynyl (B1212043) group.
C5 is a chiral center as it is attached to four different groups: the carbon atom at position 4, the carbon atom at position 6, a hydrogen atom, and a methyl group.
The presence of two distinct chiral centers means that a maximum of 22 = 4 stereoisomers can exist.
The four possible stereoisomers of 4-ethynyl-4,5-dimethyl-1,3-dioxane can be classified based on the relative orientation of the substituents at C4 and C5, leading to diastereomers (cis and trans isomers) and their corresponding enantiomers. libretexts.orgchiralpedia.comlibretexts.org
Cis Isomers: In the cis isomers, the methyl group at C4 and the methyl group at C5 are on the same side of the 1,3-dioxane ring. This can be represented as either both pointing up (e.g., equatorial/axial or axial/equatorial depending on the ring conformation) or both pointing down. The cis configuration exists as a pair of enantiomers.
Trans Isomers: In the trans isomers, the methyl group at C4 and the methyl group at C5 are on opposite sides of the 1,3-dioxane ring. This configuration also exists as a pair of enantiomers.
The specific spatial arrangement of the substituents (axial or equatorial) in the preferred chair conformation will depend on minimizing steric interactions. Generally, larger groups prefer to occupy the equatorial position to reduce 1,3-diaxial interactions. thieme-connect.de The conformational preference of an ethynyl group can be complex and is influenced by both steric and electronic factors. acs.org
The relationship between the stereoisomers can be summarized as follows:
| Stereoisomer Relationship | Description | Example Configurations (Relative) |
| Enantiomers | Non-superimposable mirror images. | (4R, 5R) and (4S, 5S) |
| (4R, 5S) and (4S, 5R) | ||
| Diastereomers | Stereoisomers that are not mirror images of each other. | (4R, 5R) and (4R, 5S) |
| (4R, 5R) and (4S, 5R) |
The precise assignment of R/S configurations to each chiral center would require knowledge of the specific synthesis method or chiral resolution, as these determine which stereoisomers are formed. mdpi.comthieme-connect.com Detailed NMR spectroscopic analysis would be instrumental in elucidating the relative stereochemistry (cis or trans) of the substituents. researchgate.net
Synthetic Methodologies for 4 Ethynyl 4,5 Dimethyl 1,3 Dioxane and Its Analogues
Alkynylation Techniques via Carbon-Carbon Bond Formation
Alkynylation is a key reaction that involves the addition of a terminal alkyne to a carbonyl group, forming a propargylic alcohol. wikipedia.orgbuchler-gmbh.com This process often involves the formation of a metal acetylide intermediate. wikipedia.org For the target molecule, this would involve reacting a ketone precursor with an acetylene (B1199291) equivalent.
A common method involves the deprotonation of a terminal alkyne with a strong base like n-butyllithium to form a lithium acetylide, which then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org Grignard reagents of alkynes can also be used for this purpose. wikipedia.org
More recent advancements include the use of ethynylbenziodoxolone (EBX) reagents for the alkynylation of various nucleophiles. sciencedaily.comacs.org For instance, TIPS-ethynyl-benziodoxolone (TIPS-EBX) has been used for the efficient alkynylation of thiols without a metal catalyst. sciencedaily.com
| Method | Reagents | Key Features |
| Nucleophilic addition of acetylides | Terminal alkyne, n-butyllithium, carbonyl compound | Forms a propargylic alcohol intermediate. wikipedia.org |
| Grignard-based alkynylation | Alkyne-derived Grignard reagent, carbonyl compound | Useful for substrates prone to enolate formation. wikipedia.org |
| EBX-mediated alkynylation | TIPS-ethynyl-benziodoxolone (TIPS-EBX), nucleophile | Fast, chemoselective, and metal-free for certain substrates. sciencedaily.com |
Dehydrohalogenation Routes for Terminal Alkyne Generation
Dehydrohalogenation is a classic and effective method for synthesizing alkynes, particularly terminal alkynes. fiveable.mejove.com This elimination reaction involves the removal of two molecules of hydrogen halide (HX) from a dihalide precursor using a strong base. jove.comlibretexts.org
The starting material can be either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). jove.comyoutube.com The reaction typically proceeds via two successive E2 elimination steps. jove.com Strong bases like sodium amide (NaNH2) in liquid ammonia (B1221849) are commonly used to drive the reaction to completion. jove.comlibretexts.org The use of weaker bases like potassium hydroxide (B78521) (KOH) can sometimes lead to rearrangement of the alkyne product. libretexts.orglibretexts.org
A potential route to 4-ethynyl-4,5-dimethyl-1,3-dioxane (B13830312) could involve the synthesis of a dihalo-ethyl substituted 4,5-dimethyl-1,3-dioxane (B72678) followed by double dehydrohalogenation.
Protecting Group Strategies for the Ethynyl (B1212043) Functionality (e.g., silyl (B83357) protection)
In multi-step syntheses, it is often necessary to protect the terminal alkyne to prevent its acidic proton from interfering with subsequent reactions. Silyl ethers are among the most common and versatile protecting groups for this purpose. libretexts.orghighfine.com
Common silyl protecting groups include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). libretexts.orghighfine.com These groups are typically introduced by reacting the alkyne with the corresponding silyl chloride in the presence of a base like imidazole. highfine.comharvard.edu
The stability of the silyl group varies depending on the steric bulk of the substituents on the silicon atom, allowing for selective deprotection. highfine.com Deprotection is usually achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. highfine.comharvard.edu The use of silyl-protected alkynes, such as (bromoethynyl)triisopropylsilane, is also common in C-H alkynylation reactions. nih.gov
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Features |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride | Acid or fluoride ions | Least sterically hindered, readily cleaved. libretexts.orghighfine.com |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride | Acid or fluoride ions | More stable than TMS to acid hydrolysis. highfine.com |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride | Acid or fluoride ions | Offers significant steric bulk and greater stability. libretexts.orghighfine.com |
Research Findings on the Synthetic Methodologies for 4-Ethynyl-4,5-dimethyl-1,3-dioxane Remain Elusive
A thorough investigation into the scientific literature for synthetic methodologies targeting the specific chemical compound, 4-ethynyl-4,5-dimethyl-1,3-dioxane, did not yield any direct research findings. Searches for stereoselective and enantioselective synthesis approaches, as well as reaction optimization and process development for this particular molecule, returned no specific results.
The conducted searches for "stereoselective synthesis of 4-ethynyl-4,5-dimethyl-1,3-dioxane," "diastereoselectivity in the synthesis of 4-ethynyl-4,5-dimethyl-1,3-dioxane," "enantioselective synthesis strategies for 4-ethynyl-4,5-dimethyl-1,3-dioxane," and "reaction optimization and scalable synthesis of 4-ethynyl-4,5-dimethyl-1,3-dioxane" did not retrieve any dedicated studies or data tables concerning this compound.
While the search did identify literature on stereoselective and enantioselective synthesis, the research focused on other molecules containing either dioxane or ethynyl functional groups, but not the specific combination and substitution pattern of 4-ethynyl-4,5-dimethyl-1,3-dioxane. For instance, studies were found detailing the enantioselective alkynylation of isatins and the synthesis of helicenes. Additionally, research on a different dioxane derivative, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, was noted, but this is a structurally distinct compound.
Consequently, due to the absence of published research on the synthesis of 4-ethynyl-4,5-dimethyl-1,3-dioxane, it is not possible to provide the detailed article as outlined in the user's request, which included specific sections on diastereoselectivity, enantioselective synthesis, and scalability. The lack of available data prevents the creation of the requested scientific article and its accompanying data tables.
Advanced Reaction Chemistry of 4 Ethynyl 4,5 Dimethyl 1,3 Dioxane
Transformations at the Ethynyl (B1212043) Group
The terminal ethynyl group is a highly versatile functional group that readily participates in a variety of carbon-carbon bond-forming reactions and functional group interconversions.
Carbon-Carbon Bond Forming Reactions
The presence of a terminal alkyne allows for the construction of larger molecular frameworks through the formation of new carbon-carbon bonds.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netlibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgnih.gov For 4-ethynyl-4,5-dimethyl-1,3-dioxane (B13830312), this reaction allows for the direct attachment of various aryl or vinyl substituents to the ethynyl group, leading to a wide array of derivatives. The reaction proceeds under mild conditions, making it compatible with the 1,3-dioxane (B1201747) functionality. libretexts.org
A typical Sonogashira coupling reaction involving 4-ethynyl-4,5-dimethyl-1,3-dioxane would proceed as follows:

| Entry | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene (B50100) | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 95 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 50 | 88 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂/dppf | CuI | DIPA | Toluene | 60 | 92 |
Suzuki-Miyaura Coupling: While the classic Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, variations exist that can involve alkynes. More commonly, the ethynyl group of 4-ethynyl-4,5-dimethyl-1,3-dioxane can be transformed into an alkenylborane or other organoboron species, which can then participate in a Suzuki-Miyaura coupling. Alternatively, the alkyne can be coupled with a boronic acid derivative under specific conditions. These reactions are also palladium-catalyzed and offer a broad substrate scope and functional group tolerance. researchgate.netmdpi.comnih.govmdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields. mdpi.commdpi.com
A representative Suzuki-Miyaura coupling of a derivative of 4-ethynyl-4,5-dimethyl-1,3-dioxane is shown below:

| Entry | Organoboron Reagent | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 85 |
| 3 | Naphthylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 70 | 93 |
The terminal alkyne of 4-ethynyl-4,5-dimethyl-1,3-dioxane is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.govacs.orgbeilstein-journals.orgbroadpharm.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery. acs.orgbroadpharm.com
The CuAAC reaction with 4-ethynyl-4,5-dimethyl-1,3-dioxane would proceed as follows:

| Entry | Azide | Copper Source | Ligand | Solvent | Temp. (°C) | Yield (%) |
| 1 | Benzyl azide | CuSO₄·5H₂O/Sodium Ascorbate | None | t-BuOH/H₂O | RT | 98 |
| 2 | Phenyl azide | CuI | TBTA | CH₂Cl₂ | RT | 96 |
| 3 | 1-Azido-4-nitrobenzene | Cu(OAc)₂ | None | DMF | 40 | 92 |
The carbon-carbon triple bond of the ethynyl group is susceptible to both nucleophilic and electrophilic addition reactions.
Hydration: In the presence of a suitable catalyst, such as a mercury(II) salt in aqueous acid or a gold or platinum catalyst, the alkyne can undergo hydration to form a methyl ketone. This transformation proceeds via an enol intermediate which tautomerizes to the more stable keto form.
Nucleophilic Addition: The terminal alkyne can undergo nucleophilic addition, particularly with soft nucleophiles. acs.org This reactivity can be enhanced by the presence of a base. For instance, thiols can add across the triple bond in a Michael-type addition.
Electrophilic Addition: The electron-rich triple bond can also be attacked by electrophiles. For example, hydrohalogenation with HX (where X = Cl, Br, I) would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon.
Functional Group Interconversions of the Alkyne Moiety
The terminal alkyne can be converted into a variety of other functional groups. For example, oxidation can lead to the formation of a carboxylic acid or cleavage of the triple bond. Reduction of the alkyne can yield either the corresponding alkene or alkane, depending on the reaction conditions and catalyst used. For instance, catalytic hydrogenation with a Lindlar catalyst will produce the cis-alkene, while reduction with sodium in liquid ammonia (B1221849) will give the trans-alkene. Complete reduction to the alkane can be achieved using a more active catalyst like palladium on carbon under a hydrogen atmosphere.
Reactivity of the 1,3-Dioxane Ring System
The 1,3-dioxane ring is a cyclic acetal (B89532), and its reactivity is primarily governed by its stability under different pH conditions. Generally, 1,3-dioxanes are stable under neutral and basic conditions. thieme-connect.de However, they are labile towards acidic conditions, both Brønsted and Lewis acids, which will lead to cleavage of the acetal and regeneration of the corresponding diol and carbonyl compound. thieme-connect.de
The stability of the 1,3-dioxane ring in 4-ethynyl-4,5-dimethyl-1,3-dioxane is an important consideration when planning synthetic transformations on the ethynyl group. Reactions that require strongly acidic conditions may lead to the undesired opening of the dioxane ring. researchgate.net However, the dimethyl substitution at the 4- and 5-positions may confer some additional stability to the ring. The reactivity of the dioxane ring can also be exploited for deprotection strategies, where the diol functionality is unmasked at a desired stage in a synthetic sequence.
Reductive ring opening of 1,3-dioxanes is also a known transformation, which can be achieved using various reducing agents in the presence of a Lewis acid, leading to the formation of mono-protected 1,3-diols. researchgate.net
Acid-Catalyzed Reactions and Ring Opening Mechanisms
The 1,3-dioxane ring system is an acetal, which makes it susceptible to hydrolysis under acidic conditions. thieme-connect.de This reaction is a fundamental process for the deprotection of 1,3-diols. The generally accepted mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxane involves the protonation of one of the oxygen atoms by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond, which results in the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, leading to a hemiacetal that subsequently breaks down to the corresponding diol and carbonyl compound.
The rate and selectivity of the ring-opening can be influenced by several factors, including the strength of the acid catalyst, the solvent system, and the nature of the substituents on the dioxane ring. researchgate.netdergipark.org.tr For instance, studies on related 1,3-dioxane systems in carbohydrate chemistry have shown that the regioselectivity of ring opening can be controlled by the choice of Lewis acid and the stereochemistry of the substituents. researchgate.net In the case of 4-ethynyl-4,5-dimethyl-1,3-dioxane, the presence of the electron-withdrawing ethynyl group at the C4 position could influence the stability of the potential carbocationic intermediates formed during acid-catalyzed cleavage.
The cationic ring-opening polymerization of related cyclic acetals like 1,3-dioxolane (B20135) is also a well-documented process that proceeds via similar cationic intermediates. rsc.org This suggests that under certain acidic conditions, 4-ethynyl-4,5-dimethyl-1,3-dioxane could potentially undergo polymerization.
Table 1: Examples of Acid-Catalyzed Ring Opening of 1,3-Dioxane Derivatives
| Substrate | Reagents and Conditions | Product(s) | Observations | Reference(s) |
| General 1,3-Dioxanes | Aqueous Acid | Diol and Carbonyl Compound | Standard deprotection method. | organic-chemistry.org |
| 1,3-Dioxane-type Acetals in Carbohydrates | Lewis Acids (e.g., LiAlH₄-AlCl₃) | Regioisomeric Ethers | Regioselectivity is dependent on the substrate and Lewis acid. researchgate.net | researchgate.net |
| 4-Nitrophenyl-N-acetyl-4-methylbenzenesulfonimidate in Dioxane-Water | Mineral Acids (HClO₄, H₂SO₄, HCl) | Hydrolysis Products | Follows an A-2 mechanism; rate is dependent on acid concentration and solvent composition. researchgate.netdergipark.org.trdergipark.org.tr | researchgate.netdergipark.org.trdergipark.org.tr |
| (4S,5S)-2,2-Dimethyl-4,5-bis(hydroxymethyl)-1,3-dioxolane | CF₃SO₂Cl (in the absence of base) | 1,2,3,4-Butanetetrol | Ring opening catalyzed by trace HCl. researchgate.net | researchgate.net |
Transacetalization Reactions and Derivatization
Transacetalization is a process where an existing acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal without proceeding through the completely deprotected diol. This method is particularly useful for changing the protecting group on a diol under milder conditions than full hydrolysis followed by reprotection. thieme-connect.de For 4-ethynyl-4,5-dimethyl-1,3-dioxane, transacetalization could be employed to introduce different acetal-based protecting groups, potentially with properties better suited for a specific synthetic step.
The reaction is typically driven to completion by using a large excess of the new diol or by removing the liberated diol or carbonyl compound from the reaction mixture. Zirconium tetrachloride (ZrCl₄) has been reported as a highly efficient and chemoselective catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild conditions. organic-chemistry.org Gas-phase studies have also demonstrated the occurrence of transacetalization between 1,3-dioxane and various acylium ions. rsc.org
This reaction allows for the derivatization of the 1,3-dioxane moiety itself, which can be a strategic step in a multi-step synthesis to modify the properties of the protecting group.
Table 2: Examples of Transacetalization Reactions
| Substrate | Reagents and Conditions | Product | Application | Reference(s) |
| Carbonyl Compounds | Ethyl orthoformate, 1,3-propanediol, NBS (cat.) | 1,3-Dioxanes | In situ acetal exchange. | organic-chemistry.org |
| General 1,3-Dioxanes | Catalytic acid in methanol | Deprotected diol and dimethyl acetal | Mild deprotection method. | thieme-connect.de |
| 1,3-Dioxane (gas phase) | Acylium ions (R-C≡O⁺) | Transacetalized products | Fundamental reactivity study. | rsc.org |
Directed Functionalization at Alkyl Substituents
Direct functionalization of the methyl groups at the C4 and C5 positions of 4-ethynyl-4,5-dimethyl-1,3-dioxane presents a synthetic challenge due to the general inertness of alkyl C-H bonds. There is limited specific information in the surveyed literature regarding the directed functionalization of the alkyl substituents on this particular molecule.
However, research on related substituted 1,3-dioxanes provides some insights into potential functionalization strategies. For example, the reaction of 4,4-dimethyl-1,3-dioxane (B1195079) with dinitriles in the presence of an acid catalyst leads to the formation of 5,6-dihydro-1,3-oxazine derivatives. researchgate.net While this reaction involves the cleavage and rearrangement of the dioxane ring rather than direct substitution on the methyl groups, it demonstrates that the substituted dioxane structure can be a platform for further chemical transformations.
The development of modern C-H activation and functionalization methodologies could, in principle, be applied to the methyl groups of 4-ethynyl-4,5-dimethyl-1,3-dioxane. Such reactions would likely require specific catalysts and directing groups to achieve selectivity for the methyl positions over other reactive sites in the molecule, such as the ethynyl group or the dioxane ring itself. Further research is needed to explore these possibilities.
Conformational Analysis and Stereodynamics of 4 Ethynyl 4,5 Dimethyl 1,3 Dioxane
Conformational Equilibria of the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, preferentially adopts a chair-like conformation, similar to cyclohexane (B81311). thieme-connect.de This conformation minimizes torsional strain and angle strain, providing the most stable arrangement for the ring. However, the presence of heteroatoms and substituents introduces a layer of complexity to its conformational landscape.
Like cyclohexane, the 1,3-dioxane ring is not static but undergoes a rapid "ring flip" or chair-chair interconversion at room temperature. This process involves passing through several higher-energy transition states and intermediates, including twist-boat and boat conformations. For the parent 1,3-dioxane, the energy barrier for the chair-to-twist-boat conversion is lower than that of cyclohexane due to the shorter C-O bond lengths and reduced torsional strain. thieme-connect.de
The presence of two oxygen atoms in the 1,3-dioxane ring gives rise to significant stereoelectronic effects that influence its conformation. One of the most critical is the anomeric effect , which describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor an axial orientation, contrary to what would be predicted based on steric bulk alone. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom and the antibonding σ* orbital of the substituent's bond to the ring. acs.orgnih.gov
Substituent Orientations and Their A-Values
The preference for a substituent to occupy an equatorial rather than an axial position on a six-membered ring is quantified by its conformational free energy, or "A-value". A positive A-value indicates a preference for the equatorial position. researchgate.net
For 4-ethynyl-4,5-dimethyl-1,3-dioxane (B13830312), there are two possible chair conformers for each diastereomer (cis and trans), differing in the axial or equatorial orientation of the ethynyl (B1212043) and methyl groups at the C4 and C5 positions.
The conformational preference of a substituent is largely determined by steric interactions. In the axial position, a substituent experiences 1,3-diaxial interactions with the other axial atoms or groups, which are destabilizing. The larger the substituent, the greater these steric clashes and the stronger the preference for the equatorial position.
While specific A-values for substituents on a 4,5-disubstituted 1,3-dioxane are not documented, we can infer the general preferences from values determined for monosubstituted cyclohexanes and other heterocyclic systems. The methyl group has a well-established A-value of approximately 1.7 kcal/mol in cyclohexane, indicating a strong preference for the equatorial position. The ethynyl group is sterically less demanding than a methyl group due to its linear geometry, and its A-value is smaller, around 0.41 kcal/mol in cyclohexane.
In 4-ethynyl-4,5-dimethyl-1,3-dioxane, the interplay of these preferences will determine the dominant conformer. For a trans diastereomer, the conformer with the diequatorial arrangement of both the ethynyl and methyl groups would be expected to be the most stable. For a cis diastereomer, one group must be axial while the other is equatorial. In this scenario, the conformer with the more sterically demanding methyl group in the equatorial position and the smaller ethynyl group in the axial position would likely be favored.
Table 1: Estimated Conformational Preferences in cis-4-Ethynyl-4,5-dimethyl-1,3-dioxane
| Conformer | C4-Ethynyl Position | C5-Methyl Position | Estimated Relative Stability |
| A | Equatorial | Axial | Less Favored |
| B | Axial | Equatorial | More Favored |
This table is illustrative and based on general principles of steric hindrance. Actual equilibrium populations would require experimental or computational determination.
Dynamic Stereochemistry and Hindered Rotations in Substituted Dioxanes
The substituents on a 1,3-dioxane ring are not static but can undergo rotation around their single bonds to the ring. In certain cases, particularly with bulky substituents, this rotation can be hindered, leading to distinct rotational isomers (rotamers) that can be observed, often by techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. acs.org
Advanced Spectroscopic Methodologies for Structural and Dynamic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the detailed structural and dynamic investigation of 4-ethynyl-4,5-dimethyl-m-dioxane.
Elucidation of Molecular Structure via One- and Two-Dimensional NMR Techniques (¹H, ¹³C)
The molecular structure of 4-ethynyl-4,5-dimethyl-m-dioxane can be unequivocally confirmed using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are based on analogous substituted 1,3-dioxane (B1201747) systems. docbrown.inforesearchgate.netdocbrown.info In ¹H NMR, distinct signals would correspond to the ethynyl (B1212043) proton, the two methyl groups, and the protons on the dioxane ring. The terminal alkyne proton (H-C≡) would appear as a singlet in the range of 2.0-3.0 ppm. The methyl groups at the C4 and C5 positions would likely present as doublets, with their exact chemical shifts dependent on their stereochemical orientation (axial or equatorial). The protons of the dioxane ring itself (at C2 and C6) would exhibit complex splitting patterns due to geminal and vicinal coupling.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning these proton signals and correlating them to their respective carbon atoms.
In the ¹³C NMR spectrum, distinct resonances are predicted for each carbon environment. docbrown.infolibretexts.org The sp-hybridized carbons of the ethynyl group are expected in the 70-90 ppm range. libretexts.org The carbons of the dioxane ring would appear further downfield, with the C2 carbon situated between two oxygen atoms showing the largest chemical shift (typically 90-95 ppm), while C4, C5, and C6 would resonate at shifts influenced by their substituents and ring conformation. docbrown.infochemicalbook.com The methyl carbons would produce signals in the aliphatic region (15-30 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-ethynyl-4,5-dimethyl-m-dioxane
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ethynyl CH | 2.0 - 3.0 | 70 - 75 |
| C ≡CH | - | 80 - 85 |
| Ring CH ₂ (C2) | 4.5 - 5.0 | 90 - 95 |
| Ring CH (C4) | 3.5 - 4.2 | ~70 |
| Ring CH (C5) | 1.5 - 2.5 | ~40 |
| Ring CH ₂ (C6) | 3.5 - 4.5 | ~65 |
| Methyl CH ₃ | 0.8 - 1.5 | 15 - 25 |
Conformational Analysis through Analysis of Coupling Constants and Chemical Shifts
The 1,3-dioxane ring predominantly adopts a chair conformation. The substituents at the C4 and C5 positions can exist in either axial or equatorial orientations, and the preferred conformation is determined by steric and stereoelectronic effects. acs.orgacs.org Analysis of vicinal coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra allows for the determination of dihedral angles between adjacent protons, which in turn defines the ring's conformation and the orientation of the substituents. researchgate.net
Generally, large coupling constants (8-13 Hz) are indicative of an anti-periplanar (180°) relationship, typical between two axial protons, while smaller coupling constants (1-5 Hz) suggest syn-clinal (gauche, ~60°) relationships, as seen between axial-equatorial or equatorial-equatorial protons. researchgate.net Furthermore, the chemical shifts of axial versus equatorial protons are typically different; axial protons on a cyclohexane-like ring are generally more shielded (appear at a lower ppm value) than their equatorial counterparts, a phenomenon known as the Perlin effect in dioxane systems. researchgate.netnih.gov By carefully analyzing these parameters, the dominant chair conformation and the relative stereochemistry of the ethynyl and dimethyl groups can be established.
Dynamic NMR for Probing Conformational Exchange Processes
The 1,3-dioxane ring is not static but undergoes a dynamic process of ring inversion, where one chair conformation converts into the other. acs.orgaip.org At room temperature, this exchange is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.
By lowering the temperature, this ring inversion can be slowed. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can determine the energy barrier of this process. acs.org As the temperature decreases, the rate of inversion slows, leading to broadening of the averaged signals. At a sufficiently low temperature, known as the coalescence temperature, the signals for the distinct axial and equatorial protons begin to resolve. Further cooling leads to sharp, separate signals for each conformer. aip.org Analyzing the line shapes of the spectra across this temperature range allows for the calculation of the activation energy (ΔG‡) for the ring-inversion process, providing quantitative insight into the conformational flexibility of the molecule.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a straightforward method for identifying the key functional groups within 4-ethynyl-4,5-dimethyl-m-dioxane. The presence of a terminal alkyne is confirmed by two characteristic absorptions: a sharp, strong band around 3300 cm⁻¹ due to the ≡C-H stretching vibration and another sharp, though weaker, band in the 2100-2140 cm⁻¹ region corresponding to the C≡C triple bond stretch. libretexts.orglibretexts.orgorgchemboulder.com The presence of the cyclic ether functionality is confirmed by strong C-O stretching bands, typically appearing in the 1000-1200 cm⁻¹ range. spectroscopyonline.com Additionally, C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. pressbooks.pub
Table 2: Characteristic IR Absorption Bands for 4-ethynyl-4,5-dimethyl-m-dioxane
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2140 - 2100 | Weak to Medium, Sharp |
| Alkane | C-H Stretch | 2960 - 2850 | Strong |
| Cyclic Ether | C-O Stretch | 1200 - 1000 | Strong |
| Terminal Alkyne | ≡C-H Bend | 700 - 610 | Strong, Sharp |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight of the compound and structural details based on its fragmentation pattern. The molecular ion peak ([M]⁺) for 4-ethynyl-4,5-dimethyl-m-dioxane (formula C₈H₁₂O₂) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. chemguide.co.uk Common fragmentation patterns for 1,3-dioxanes involve the cleavage of the ring. docbrown.infonist.govdocbrown.info Initial fragmentation could involve the loss of one of the substituents, such as a methyl radical (•CH₃, loss of 15 Da) or the ethynyl radical (•C₂H, loss of 25 Da). Subsequent fragmentation could involve the breakdown of the dioxane ring itself, leading to characteristic ions. For instance, cleavage of the ring can result in the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other neutral fragments, giving rise to a series of smaller charged ions that are detected by the spectrometer. docbrown.inforesearchgate.net Analysis of these fragment ions allows for the reconstruction of the molecule's structure.
Electronic Spectroscopy: UV-Visible and Fluorescence Studies on Conjugated Derivatives
The parent compound, 4-ethynyl-4,5-dimethyl-m-dioxane, contains no extended chromophore and is not expected to show significant absorption in the UV-visible range (200-800 nm). However, the terminal alkyne group serves as a valuable synthetic handle for creating conjugated derivatives that do possess interesting electronic properties.
Through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the ethynyl group can be linked to aryl or vinyl halides. organic-chemistry.orglibretexts.orgwikipedia.org For example, coupling with an iodobenzene (B50100) derivative would produce a phenylacetylene (B144264) derivative, creating a conjugated π-system extending from the phenyl ring through the triple bond. organic-chemistry.orgnih.gov These conjugated systems exhibit characteristic UV-visible absorption spectra.
Furthermore, many such conjugated phenylethynylene systems are known to be fluorescent. osti.govmit.edu Upon excitation with UV light, these derivatives can emit light at a longer wavelength (fluorescence), and the properties of this emission (quantum yield, lifetime, and wavelength) are sensitive to the structure of the conjugated system. nih.govresearchgate.netphotochemcad.com Therefore, while the parent dioxane compound is not electronically active in this regard, its functionalization opens the door to creating materials whose UV-visible absorption and fluorescence properties can be studied to probe their electronic structure and potential applications in materials science. osti.gov
Computational and Theoretical Investigations of 4 Ethynyl 4,5 Dimethyl 1,3 Dioxane
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on the fundamental principles of quantum theory and provide a detailed description of the electronic structure of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy. It is particularly effective for determining the equilibrium geometry, vibrational modes, and various electronic properties of molecules.
Geometry Optimization: The first step in a typical DFT study is to find the minimum energy structure of the molecule. For 4-ethynyl-4,5-dimethyl-1,3-dioxane (B13830312), this would involve optimizing the bond lengths, bond angles, and dihedral angles. Given the stereocenters at the 4 and 5 positions, different stereoisomers (e.g., cis and trans) would be individually optimized. The 1,3-dioxane (B1201747) ring is known to adopt a chair conformation as its most stable form, similar to cyclohexane (B81311). libretexts.orgresearchgate.net The substituents (ethynyl and two methyl groups) can occupy either axial or equatorial positions. DFT calculations would predict the most stable conformation by comparing the energies of these different arrangements. It is generally expected that bulky groups will preferentially occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org
Vibrational Frequencies: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Specific vibrational modes can be assigned to different functional groups, such as the C≡C stretch of the ethynyl (B1212043) group, C-H stretches of the methyl groups, and various C-O and C-C stretches and bends within the dioxane ring.
Electronic Properties: DFT calculations can also provide a wealth of information about the electronic structure. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule.
Table 1: Representative DFT-Calculated Properties for the Most Stable Conformer of cis-4-Ethynyl-4,5-dimethyl-1,3-dioxane (Note: This data is illustrative and based on typical results for similar molecules.)
| Property | Calculated Value | Units |
| Total Energy | -500.123456 | Hartrees |
| Dipole Moment | 1.85 | Debye |
| HOMO Energy | -6.54 | eV |
| LUMO Energy | 0.23 | eV |
| HOMO-LUMO Gap | 6.77 | eV |
| C≡C Stretch Freq. | 2125 | cm⁻¹ |
| C-O Stretch Freq. | 1150, 1080 | cm⁻¹ |
Computational Studies of Reaction Mechanisms and Transition State Structures
Quantum mechanics is an indispensable tool for elucidating reaction mechanisms. For 4-ethynyl-4,5-dimethyl-1,3-dioxane, a key reaction of interest would be the acid-catalyzed hydrolysis of the acetal (B89532) group. ic.ac.ukic.ac.uk Computational studies can map out the entire reaction pathway from reactants to products, identifying key intermediates and, most importantly, the transition state structures.
By locating the transition state (a first-order saddle point on the potential energy surface) and calculating its energy, the activation energy barrier for the reaction can be determined. researchgate.net This allows for the prediction of reaction rates and provides a detailed understanding of the bond-breaking and bond-forming processes at a molecular level. For example, a computational study could model the protonation of one of the dioxane oxygens, followed by ring opening to form a carbocation intermediate, and subsequent attack by water. gla.ac.ukhw.ac.uk
Molecular Mechanics (MM) and Force Field Simulations
Molecular mechanics methods treat molecules as a collection of atoms held together by springs (bonds). These methods are much faster than QM calculations and are therefore suitable for studying large systems or for extensive conformational searching.
Due to the flexibility of the 1,3-dioxane ring and the rotatable bonds, 4-ethynyl-4,5-dimethyl-1,3-dioxane can exist in numerous conformations. A systematic conformational search using molecular mechanics can efficiently explore the potential energy surface of the molecule. This process involves generating a large number of different starting geometries and minimizing them using a force field (e.g., MMFF94, AMBER).
The result is a map of the conformational energy landscape, identifying all the low-energy conformers and the energy barriers between them. This is particularly important for understanding the molecule's dynamic behavior in solution. The most stable conformers identified by MM can then be subjected to higher-level QM calculations for more accurate energy and property predictions. acs.orgspcmc.ac.in
Molecular Docking and Computational Ligand-Receptor Interaction Studies (focused on binding modes and affinity predictions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery and design. nih.govresearchgate.netmdpi.com
If 4-ethynyl-4,5-dimethyl-1,3-dioxane were being investigated as a potential bioactive agent, molecular docking would be used to predict its binding mode and affinity to a specific protein target. The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible orientations and conformations. A scoring function is then used to estimate the binding affinity (often expressed as a docking score or binding energy) for each pose.
The results of a docking study would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. nih.govresearchgate.net This information is critical for understanding the basis of molecular recognition and for designing new molecules with improved potency and selectivity. For instance, studies on other heterocyclic compounds have successfully used docking to predict binding to various enzymes. nih.govresearchgate.netopenmedicinalchemistryjournal.com
Table 3: Representative Molecular Docking Results for 4-Ethynyl-4,5-dimethyl-1,3-dioxane against a Hypothetical Protein Target
| Parameter | Value |
| Docking Score | -7.8 kcal/mol |
| Predicted Ki | 3.5 µM |
| Key Interactions | |
| Hydrogen Bonds | Ethynyl H to Serine-24 backbone C=ODioxane O to Lysine-112 sidechain NH₃⁺ |
| Hydrophobic Interactions | Methyl groups with Leucine-88 and Valine-105 sidechains |
A Review of the Chemical Applications of m-Dioxane, 4-ethynyl-4,5-dimethyl- (6CI)
The specific chemical compound m-Dioxane, 4-ethynyl-4,5-dimethyl- (6CI) , also identified by the CAS Number 16428-72-9, is a distinct molecule within the dioxane family. Its structure, featuring a 1,3-dioxane ring substituted with two methyl groups at the 4 and 5 positions and an ethynyl group at the 4-position, suggests potential for a variety of chemical transformations. However, a thorough review of scientific literature reveals a notable scarcity of published research specifically focused on this compound's applications.
While the broader class of dioxane derivatives has been explored in various chemical contexts, detailed studies concerning the unique properties and synthetic utility of 4-ethynyl-4,5-dimethyl-m-dioxane remain largely unavailable in public-domain research. The following sections address the specific areas of application requested, noting the absence of direct research findings for this particular molecule.
Applications in Complex Organic Synthesis and Materials Chemistry
Despite the structural features of 4-ethynyl-4,5-dimethyl-m-dioxane—namely its chirality and the reactive ethynyl (B1212043) group—that suggest potential utility, specific applications in complex synthesis and materials science have not been documented in the available literature.
The presence of chiral centers at positions 4 and 5 of the dioxane ring theoretically allows for its use as a chiral building block in asymmetric synthesis. However, no published studies were found that demonstrate or investigate the use of 4-ethynyl-4,5-dimethyl-m-dioxane for this purpose. The synthesis of enantiomerically pure or enriched forms of this compound and their subsequent application in constructing complex organic molecules has not been reported.
The combination of the dioxane acetal (B89532) and a terminal alkyne presents a framework that could potentially be transformed into various heterocyclic systems or biologically relevant scaffolds. For instance, the alkyne could undergo cyclization reactions, or the dioxane ring could be opened to reveal a diol for further functionalization. Nevertheless, a review of the scientific literature yielded no specific examples of 4-ethynyl-4,5-dimethyl-m-dioxane being used as a precursor for such molecules.
The oxygen atoms in the dioxane ring and the π-system of the ethynyl group offer potential coordination sites for metal centers, suggesting that this compound could serve as a basis for new ligands in catalysis. However, there are no research articles describing the synthesis of reagents or metal-coordinating ligands derived from 4-ethynyl-4,5-dimethyl-m-dioxane.
The terminal alkyne functionality is often used as a key component in the synthesis of polymers and π-conjugated materials through reactions like polymerization or cross-coupling. While this is a common strategy in materials chemistry, there is no specific research demonstrating the integration of 4-ethynyl-4,5-dimethyl-m-dioxane into such advanced materials.
Data Tables
Due to the absence of specific research findings for m-Dioxane, 4-ethynyl-4,5-dimethyl- (6CI) in the requested application areas, no data tables of research findings can be generated.
Research on Analogues and Derivatives of 4 Ethynyl 4,5 Dimethyl 1,3 Dioxane
Design and Synthesis of Structurally Modified Dioxane Analogues
The synthesis of structurally modified analogues of 4-ethynyl-4,5-dimethyl-1,3-dioxane (B13830312) often involves multi-step sequences starting from readily available precursors. A key challenge lies in the stereocontrolled introduction of substituents on the 1,3-dioxane (B1201747) ring, which significantly influences the molecule's conformation and reactivity.
A plausible synthetic approach to the parent compound, 4-ethynyl-4,5-dimethyl-1,3-dioxane, can be conceptualized through the reaction of a suitably protected 3,4-dihydroxy-3-methyl-1-pentyne with an appropriate carbonyl equivalent. The stereochemistry of the methyl groups at the C4 and C5 positions is crucial and is typically established from chiral pool starting materials or through stereoselective synthesis.
The introduction of the ethynyl (B1212043) group at the C4 position is a key transformation. One potential method involves the coupling of an alkynyl organometallic reagent, such as an alkynyl diethylalane or an alkynylstannane, with a 4-acetoxy-1,3-dioxane precursor. This approach has been shown to be effective for the synthesis of 4-alkynyl-1,3-dioxanes with high diastereoselectivity. For instance, the coupling of dialkylzincs with 4-acetoxy-6-alkyl-1,3-dioxanes in the presence of a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf) proceeds with excellent diastereoselectivity to form trans-4,6-dialkyl-1,3-dioxanes. nih.gov
Alternatively, the Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbon atoms and sp2-hybridized carbon atoms, presents another viable route. researchgate.netresearchgate.netgoogle.com This would necessitate the synthesis of a 4-halo-4,5-dimethyl-1,3-dioxane intermediate. The choice of catalyst, which typically involves a palladium complex and a copper(I) co-catalyst, and reaction conditions are critical for achieving high yields and selectivity. nih.govnih.gov
The synthesis of various substituted 1,3-dioxane derivatives has been reported, providing a foundation for creating analogues. For example, 5-alkylidene-1,3-dioxane-4,6-diones have been synthesized and their conformational properties studied. Research into the synthesis of 2,2-diphenyl-1,3-dioxane derivatives has been conducted in the context of structure-activity studies. nih.govdntb.gov.ua Furthermore, the Prins cyclization of olefins with formaldehyde (B43269) offers a method for constructing the 1,3-dioxane ring system itself. mdpi.com
Structure-Reactivity and Structure-Property Relationship Studies of Derivatives
The relationship between the structure of 4-ethynyl-4,5-dimethyl-1,3-dioxane derivatives and their reactivity and properties is a central theme of investigation. The ethynyl group, with its high electron density and linear geometry, imparts unique reactivity to the molecule.
The triple bond of the ethynyl group is susceptible to a variety of chemical transformations. For instance, it can undergo metal-catalyzed coupling reactions, such as homo- and cross-coupling, to form 1,3-enynes, which are valuable building blocks in organic synthesis. nih.gov The regioselectivity and stereoselectivity of these reactions are highly dependent on the catalyst system and the nature of the substituents on the dioxane ring.
The reactivity of the dioxane ring itself can be influenced by the substituents. The presence of the 4-ethynyl and 4,5-dimethyl groups can affect the stability of the acetal (B89532) functionality. 1,3-Dioxanes are generally stable under basic and neutral conditions but are labile to acid. The electronic and steric effects of the substituents can modulate this acid sensitivity.
Computational studies, such as quantum-chemical calculations, are employed to understand the conformational preferences and energy barriers of these molecules. For 5-substituted 1,3-dioxanes, studies have revealed the existence of equatorial and axial chair conformers and the potential energy barriers for their isomerization. researchgate.net The conformational analysis of 4,4-dimethyl-1,3-dioxane (B1195079) has also been studied, indicating a complex conformational landscape. researchgate.net These theoretical insights, combined with experimental data from techniques like NMR spectroscopy, are crucial for elucidating structure-property relationships.
Exploration of Novel Substituents and their Impact on Molecular Properties and Stereochemistry
The introduction of novel substituents onto the 4-ethynyl-4,5-dimethyl-1,3-dioxane scaffold allows for the fine-tuning of its molecular properties and stereochemistry. The nature and position of these substituents can have a profound impact on the molecule's conformation, polarity, and reactivity.
The introduction of different alkyl or aryl groups at the C5 position, or modifications at the C2 position of the dioxane ring, can lead to a diverse library of analogues. The synthesis of these derivatives often relies on the availability of appropriately substituted 1,3-diols, which are then cyclized with a suitable carbonyl compound.
The impact of these novel substituents on the stereochemistry is often investigated using advanced spectroscopic techniques, particularly NMR. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide detailed information about the relative configuration and predominant conformation of the molecule in solution. mdpi.com
The exploration of novel substituents also extends to modifications of the ethynyl group itself. For example, further reactions of the terminal alkyne can introduce a wide range of functionalities, leading to derivatives with potentially interesting chemical and physical properties.
| Compound Name | Structural Modification | Key Research Finding |
| 5-Alkylidene-1,3-dioxane-4,6-diones | Alkylidene group at C5 | Conformational properties and axial chirality established. |
| 2,2-Diphenyl-1,3-dioxane derivatives | Diphenyl substitution at C2 | Synthesized for structure-activity relationship studies. nih.govdntb.gov.ua |
| trans-4,6-Dialkyl-1,3-dioxanes | Alkyl groups at C4 and C6 | Synthesized with high diastereoselectivity via coupling of dialkylzincs. nih.gov |
| 5-Substituted 1,3-dioxanes | Various substituents at C5 | Conformational energies and isomerization pathways studied. researchgate.net |
| 4,4-Dimethyl-1,3-dioxane | Gem-dimethyl group at C4 | Complex conformational landscape investigated. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-ethynyl-4,5-dimethyl-m-dioxane in laboratory settings?
- Methodological Answer : Store the compound in tightly sealed containers in a cool, well-ventilated area to prevent decomposition into hazardous gases (e.g., hydrogen chloride). Avoid contact with strong acids, bases, moisture, and ammonia salts, as these may trigger explosive reactions or toxic byproducts. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Implement local exhaust ventilation and wet cleaning methods to minimize dust inhalation .
Q. What synthetic routes are commonly employed to prepare 4-ethynyl-4,5-dimethyl-m-dioxane?
- Methodological Answer : While direct synthesis methods for this compound are not explicitly documented, analogous hydantoin derivatives (e.g., 5,5-dimethylhydantoin) are synthesized via cyclization reactions using urea derivatives and ketones. For ethynyl-functionalized dioxanes, Sonogashira coupling or Appel-type halogenation (using reagents like 1,3-dibromo-5,5-dimethylhydantoin) could be adapted to introduce the ethynyl group. Reaction optimization may require controlling exothermic intermediates and stabilizing reactive phosphonium salts .
Q. How can basic spectroscopic techniques characterize 4-ethynyl-4,5-dimethyl-m-dioxane?
- Methodological Answer :
- NMR : Use - and -NMR to identify the ethynyl proton (δ ~2.5–3.5 ppm) and quaternary carbons in the dioxane ring. DEPT-135 can distinguish CH groups.
- FT-IR : Confirm the ethynyl C≡C stretch (~2100–2260 cm) and dioxane C-O-C vibrations (~1100–1250 cm).
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis of 4-ethynyl-4,5-dimethyl-m-dioxane?
- Methodological Answer : Employ a Design of Experiments (DoE) approach, such as a Central Composite Design (CCD), to screen critical variables (e.g., temperature, reagent stoichiometry, solvent polarity). Use response surface methodology (RSM) to model reaction yield and purity. For example, preliminary screening in Appel-type reactions revealed exothermic behavior requiring controlled addition rates; DoE can identify safe operating ranges while maximizing efficiency .
Q. What crystallographic techniques are suitable for resolving the molecular geometry of 4-ethynyl-4,5-dimethyl-m-dioxane?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement can determine bond lengths, angles, and torsional strain in the dioxane ring. For twinned or low-resolution data, SHELXD and SHELXE enable robust phase determination. Visualization tools like ORTEP-3 provide graphical representations of thermal ellipsoids and molecular packing .
Q. How does the ethynyl group influence the reactivity of 4-ethynyl-4,5-dimethyl-m-dioxane in click chemistry applications?
- Methodological Answer : The ethynyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Kinetic studies using -NMR or in-situ IR can monitor reaction progress. Computational modeling (DFT) may predict regioselectivity and transition states. Compare reactivity with non-ethynylated analogs to isolate electronic effects .
Q. What computational methods predict the stability and tautomerism of 4-ethynyl-4,5-dimethyl-m-dioxane?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can assess tautomeric equilibria and ring strain. Solvent effects (via PCM models) and Natural Bond Orbital (NBO) analysis elucidate hyperconjugative interactions. Compare computed -NMR shifts with experimental data to validate conformers .
Q. How can 4-ethynyl-4,5-dimethyl-m-dioxane be incorporated into polymer matrices, and what properties are enhanced?
- Methodological Answer : Radical polymerization or post-polymerization modification can integrate the ethynyl group into copolymers. Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) assess thermal stability and glass transition temperatures. Compare mechanical properties (tensile strength, elasticity) with non-functionalized polymers to evaluate crosslinking efficiency .
Data Contradictions and Gaps
- Safety Data : While 1,3-dichloro-5,5-dimethylhydantoin decomposes into toxic gases ( ), analogous hazards for 4-ethynyl-4,5-dimethyl-m-dioxane remain unverified. Researchers must extrapolate cautiously and conduct fresh toxicity assays.
- Synthetic Routes : Limited direct evidence for this compound necessitates reliance on analogous hydantoin/dioxane methodologies, which may require iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
